molecular formula C12H7BrO B031776 2-Bromodibenzo[b,d]furan CAS No. 86-76-0

2-Bromodibenzo[b,d]furan

Cat. No. B031776
Key on ui cas rn: 86-76-0
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Patent
US09260390B2

Procedure details

Under a nitrogen atmosphere, 150 g of dibenzofuran and 1 l of acetic acid were loaded into a 300-ml three-necked flask, and then the contents were dissolved under heat. 188 Grams of bromine were added dropwise to the solution. After that, the mixture was stirred for 20 hours under air cooling. The precipitated crystal was separated by filtration, and was then sequentially washed with acetic acid and water. The washed crystal was dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure, and was then repeatedly recrystallized with methanol several times. Thus, 66.8 g of 2-bromodibenzofuran were obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
After that, the mixture was stirred for 20 hours under air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the contents were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The precipitated crystal was separated by filtration
WASH
Type
WASH
Details
was then sequentially washed with acetic acid and water
CUSTOM
Type
CUSTOM
Details
The washed crystal was dried under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant crystal was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was then repeatedly recrystallized with methanol several times

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC2=C(OC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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